酶活效价对比:Sgk1-IN-2 vs. GSK650394 vs. EMD638683
在10 μM ATP浓度下的酶活测定中,Sgk1-IN-2对SGK1的IC50为5 nM[1]。相比之下,商业化SGK1抑制剂GSK650394在相同酶活体系中的IC50为62 nM,Sgk1-IN-2的效价为其12.4倍[2]。另一种常见SGK1抑制剂EMD638683的IC50为3 μM,Sgk1-IN-2的效价为其600倍[3]。
| Evidence Dimension | SGK1酶活抑制效价(IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | GSK650394: 62 nM;EMD638683: 3 μM |
| Quantified Difference | 效价优于GSK650394 ~12倍;优于EMD638683 ~600倍 |
| Conditions | 10 μM ATP浓度下的酶活测定(Sgk1-IN-2);SPA法(GSK650394);体外酶活测定(EMD638683) |
Why This Matters
对于需要低浓度给药以避免脱靶效应的细胞/组织实验,Sgk1-IN-2的高酶活效价意味着可能使用更低的工作浓度,减少非特异性毒性。
- [1] Halland N, Schmidt F, Weiss T, et al. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters. 2015;6(1):73-78. View Source
- [2] Sherk AB, Frigo DE, Schnackenberg CG, et al. Development of a small-molecule serum- and glucocorticoid-regulated kinase-1 antagonist and its evaluation as a prostate cancer therapeutic. Cancer Research. 2008;68(18):7475-7483. View Source
- [3] Ackermann TF, Boini KM, Beier N, et al. EMD638683, a novel SGK inhibitor with antihypertensive potency. Cellular Physiology and Biochemistry. 2011;28(1):137-146. View Source
